

# A Comparative Analysis of BMS-182874 and BQ-123 in Preclinical Hypertension Models

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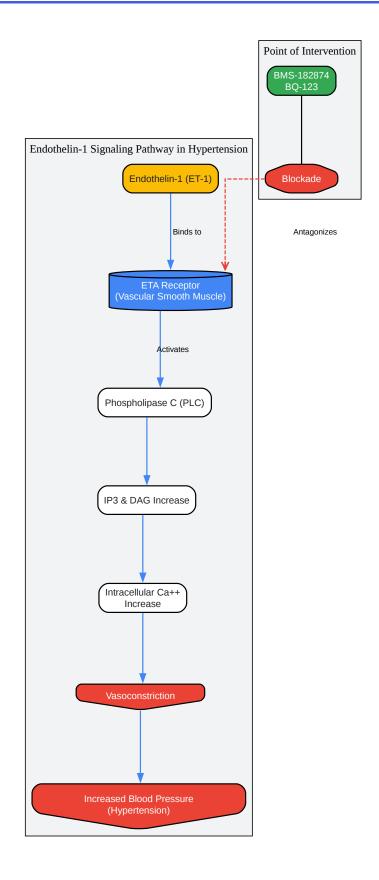
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective endothelin-A (ETA) receptor antagonists, BMS-182874 and BQ-123, based on their performance in preclinical models of hypertension. The data presented is compiled from various studies to offer an objective overview for researchers in cardiovascular drug discovery.

# Mechanism of Action: Targeting the Endothelin Pathway

Both BMS-182874 and BQ-123 are selective antagonists of the endothelin-A (ETA) receptor.[1] [2] Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its effects by binding to ETA receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure.[3][4] By selectively blocking the ETA receptor, both compounds inhibit the vasoconstrictor effects of ET-1, resulting in vasodilation and a reduction in blood pressure.[5] This targeted approach has shown efficacy in various hypertension models, particularly those characterized by low renin levels and volume-dependence.





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Caption: Endothelin-1 signaling pathway and the point of intervention for BMS-182874 and BQ-123.

## **Comparative Efficacy in Hypertension Models**

The antihypertensive effects of both BMS-182874 and BQ-123 have been evaluated in several rat models of hypertension. The following tables summarize the key findings from these studies.

Table 1: Effects of BMS-182874 in Rat Hypertension Models

Hypertension Model	Dose and Route	Maximal Blood Pressure Reduction	Reference
Deoxycorticosterone acetate (DOCA)-salt	100 μmol/kg IV	~45 mm Hg	
Deoxycorticosterone acetate (DOCA)-salt	100 μmol/kg PO (3 days)	Sustained decrease	
Spontaneously Hypertensive Rat (SHR)	75, 150, and 450 μmol/kg PO	~30 mm Hg	
Sodium-deplete SHR (High-renin model)	Not specified	No significant reduction	
Aldosterone-infused with 1% NaCl	40 mg/kg in food (6 weeks)	Normalized BP (117±4 mm Hg from 151±7 mm Hg)	

## Table 2: Effects of BQ-123 in Rat Hypertension Models



Hypertension Model	Dose and Route	Maximal Blood Pressure Reduction	Reference
Spontaneously Hypertensive Rat (SHR)	16 nmol/kg/min IV (6 h)	Dose-dependent, maximal reduction	
Spontaneously Hypertensive Rat (SHR)	0.16-164 nmol/kg/min IV (6 h)	~30 mm Hg	
Renin Hypertensive Rat	Not specified	Similar to SHR	
DOCA-salt SHR	1-30 mg/kg/h	Dose-dependent decrease	
Stroke-Prone SHR (SHRSP)	1.2 and 30 mg/kg/hr	Significant decrease	
Salt-loaded SHRSP	0.7, 2.1, 7.1 mg/day SC (6 weeks)	Dose-dependent attenuation of age- related rise	

### **Experimental Protocols**

To facilitate the replication and further investigation of these findings, detailed experimental methodologies are provided below.

#### BMS-182874 Studies

- DOCA-Salt Hypertensive Rat Model: Male Sprague-Dawley rats were used. Hypertension
  was induced by unilateral nephrectomy and implantation of a deoxycorticosterone acetate
  (DOCA) pellet, followed by the provision of 1% NaCl in their drinking water. BMS-182874
  was administered intravenously or orally.
- Aldosterone-Infused Rat Model: Rats were infused with aldosterone (0.75 μg/h)
   subcutaneously via a mini-osmotic pump and were given 1% NaCl in their drinking water.



BMS-182874 was mixed with their food. Systolic blood pressure was monitored using the tail-cuff method.

#### **BQ-123 Studies**

- Spontaneously Hypertensive Rat (SHR) Model: Conscious, unrestrained SHRs were used.
   BQ-123 was administered via sustained intravenous infusion. Blood pressure was monitored continuously.
- DOCA-Salt SHR Model: Spontaneously hypertensive rats were treated with DOCA-salt to induce a more severe form of hypertension. BQ-123 was administered to these rats to assess its antihypertensive effects.
- Salt-Loaded Stroke-Prone SHR (SHRSP) Model: Eight-week-old SHRSP were given drinking water containing 1% NaCl for 6 weeks. BQ-123 was continuously administered via a subcutaneous osmotic minipump.



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